Field-Effect Hole Mobility: 2.0× Improvement Over Parent DNTT, 5.4× Over Pentacene in Matched TFT Architecture
In a standardized bottom-gate, top-contact TFT architecture with identical gate dielectric, C10-DNTT achieves a saturation field-effect hole mobility of 4.3 cm²/V·s, compared to 2.1 cm²/V·s for parent DNTT and 0.8 cm²/V·s for pentacene—representing a 2.05× enhancement over DNTT and a 5.38× enhancement over pentacene [1]. The intrinsic channel mobility (extracted via the transmission-line method) places C10-DNTT and DPh-DNTT on par with one another and notably above DNTT, confirming that the decyl substituents provide a quantifiable charge-transport enhancement over the unsubstituted core [2]. Maximum vacuum-deposited mobility values for C10-DNTT reach 8.5 cm²/V·s, and optimized solution-sheared single-crystalline films reach 12.5 cm²/V·s (average 9.0 cm²/V·s) [3][4].
| Evidence Dimension | Saturation field-effect hole mobility (cm²/V·s) in bottom-gate, top-contact TFTs |
|---|---|
| Target Compound Data | 4.3 (standardized device); up to 8.5 (vacuum-deposited); up to 12.5 (solution-sheared single-crystal) |
| Comparator Or Baseline | DNTT: 2.1; Pentacene: 0.8 (standardized devices) |
| Quantified Difference | C10-DNTT / DNTT = 2.05×; C10-DNTT / Pentacene = 5.38× (standardized); C10-DNTT vacuum max 8.5 vs DNTT typical ~3.0 |
| Conditions | Bottom-gate, top-contact TFT; standard SiO₂ or high-k AlOₓ gate dielectric; channel length ≥10 μm; room-temperature measurement in ambient air |
Why This Matters
A 2× mobility advantage over parent DNTT directly translates to higher drain current and faster switching speed at a given device footprint, enabling procurement for high-frequency or high-current-density circuit applications where DNTT would be sub-threshold.
- [1] Table 2: Comparative OFET performance parameters. Membranes 2021, 11, 931 (PMC8709032). View Source
- [2] Kraft, U.; Takimiya, K.; Klauk, H.; et al. Detailed Analysis and Contact Properties of Low-Voltage Organic Thin-Film Transistors Based on DNTT and Its Didecyl and Diphenyl Derivatives. Org. Electron. 2016, 35, 33–40. View Source
- [3] Hofmockel, R.; Zschieschang, U.; Kraft, U.; et al. High-Mobility Organic Thin-Film Transistors Based on a Small-Molecule Semiconductor Deposited in Vacuum and by Solution Shearing. Org. Electron. 2013, 14, 3213–3221. View Source
- [4] Peng, B.; Wang, Z.; Chan, P. K. L. A Simulation-Assisted Solution-Processing Method for a Large-Area, High-Performance C10-DNTT Organic Semiconductor Crystal. J. Mater. Chem. C 2016, 4, 8628–8633. View Source
